2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17262692
InChI: InChI=1S/C10H7N3O/c1-8(14)13-4-2-3-10(13)5-9(6-11)7-12/h2-5H,1H3
SMILES:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile

CAS No.:

Cat. No.: VC17262692

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile -

Specification

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 2-[(1-acetylpyrrol-2-yl)methylidene]propanedinitrile
Standard InChI InChI=1S/C10H7N3O/c1-8(14)13-4-2-3-10(13)5-9(6-11)7-12/h2-5H,1H3
Standard InChI Key BXGCKZXIJDZAPP-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C=CC=C1C=C(C#N)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile belongs to the class of pyrrole-malononitrile hybrids. Its IUPAC name, 2-[(1-acetylpyrrol-2-yl)methylidene]propanedinitrile, reflects the acetyl-substituted pyrrole core conjugated to a malononitrile group. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₀H₇N₃O
Molecular Weight185.18 g/mol
SMILESCC(=O)N1C=CC=C1C=C(C#N)C#N
InChIKeyBXGCKZXIJDZAPP-UHFFFAOYSA-N

The planar structure, confirmed via X-ray crystallography and Hirshfeld surface analysis, enables π-π stacking interactions critical for its electronic applications .

Spectroscopic Features

Infrared (IR) spectroscopy identifies characteristic absorptions at 2,220 cm⁻¹ (C≡N stretch) and 1,680 cm⁻¹ (C=O stretch), while ¹H NMR reveals resonances for the pyrrole protons (δ 6.5–7.2 ppm) and acetyl methyl group (δ 2.4 ppm) . These features aid in purity assessment and reaction monitoring.

Synthesis and Reaction Pathways

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between pyrrole-2-carbaldehyde derivatives and malononitrile. Optimized conditions (ethanol/water, room temperature) yield the target compound with >85% efficiency :

Pyrrole-2-carbaldehyde+MalononitrileEtOH/H₂O2-((1H-pyrrol-2-yl)methylene)malononitrileAcetylationTarget Compound\text{Pyrrole-2-carbaldehyde} + \text{Malononitrile} \xrightarrow{\text{EtOH/H₂O}} \text{2-((1H-pyrrol-2-yl)methylene)malononitrile} \xrightarrow{\text{Acetylation}} \text{Target Compound}

Acetylation of the pyrrole nitrogen using acetic anhydride completes the synthesis.

Multicomponent Reactions

Recent work demonstrates its utility in one-pot reactions. For example, reacting 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile with ethylenediamine and malononitrile yields pyrrole-substituted dihydroimidazo[1,2-a]pyridines—scaffolds with reported anticancer activity :

Compound+NH₂(CH₂)₂NH₂+MalononitrileBF₃\cdotpOEt₂Dihydroimidazo[1,2-a]pyridine\text{Compound} + \text{NH₂(CH₂)₂NH₂} + \text{Malononitrile} \xrightarrow{\text{BF₃·OEt₂}} \text{Dihydroimidazo[1,2-a]pyridine}

Biological and Pharmacological Activities

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), though further optimization is needed.

Applications in Materials Science

Organic Electronics

The compound’s extended π-system facilitates charge transport, making it suitable for organic field-effect transistors (OFETs). Devices incorporating this moiety show hole mobility of 0.12 cm²/V·s—comparable to benchmark materials .

Nonlinear Optical Materials

Hyperpolarizability calculations (DFT, B3LYP/6-311++G**) predict a β value of 1,250 × 10⁻³⁰ esu, suggesting utility in photonic devices.

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